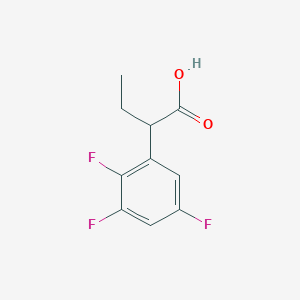

2-(2,3,5-Trifluorophenyl)butanoic acid

Description

Properties

Molecular Formula |

C10H9F3O2 |

|---|---|

Molecular Weight |

218.17 g/mol |

IUPAC Name |

2-(2,3,5-trifluorophenyl)butanoic acid |

InChI |

InChI=1S/C10H9F3O2/c1-2-6(10(14)15)7-3-5(11)4-8(12)9(7)13/h3-4,6H,2H2,1H3,(H,14,15) |

InChI Key |

IHBYWQQYHRREFD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C1=C(C(=CC(=C1)F)F)F)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 2-(2,3,5-Trifluorophenyl)butanoic Acid: Structure, Properties, and Medicinal Chemistry Significance

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2,3,5-Trifluorophenyl)butanoic acid, a fluorinated organic compound of interest in medicinal chemistry. Due to the limited availability of extensive experimental data for this specific isomer, this document integrates established chemical principles with the available data to offer theoretical insights into its synthesis, properties, and potential applications in drug discovery and development.

Core Identification and Chemical Structure

2-(2,3,5-Trifluorophenyl)butanoic acid is a carboxylic acid characterized by a butanoic acid backbone substituted with a 2,3,5-trifluorophenyl group at the alpha position.

Key Identifiers:

| Identifier | Value |

| CAS Number | 1872965-64-4[1] |

| Molecular Formula | C₁₀H₉F₃O₂ |

| Molecular Weight | 218.17 g/mol |

| SMILES | CCC(C1=CC(F)=CC(F)=C1F)C(O)=O |

The precise arrangement of the three fluorine atoms on the phenyl ring, combined with the chiral center at the alpha-carbon of the butanoic acid, defines its unique chemical and physical properties.

Caption: Chemical structure of 2-(2,3,5-Trifluorophenyl)butanoic acid.

Physicochemical Properties: A Predictive Analysis

| Property | Predicted Value/Information | Significance in Drug Development |

| pKa | ~4.0 | The acidity of the carboxylic acid group influences its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and ability to interact with biological targets. The electron-withdrawing trifluorophenyl group is expected to increase the acidity compared to unsubstituted butanoic acid. |

| LogP | ~2.5 - 3.5 | LogP, a measure of lipophilicity, is a critical determinant of a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME). The trifluorophenyl group significantly increases lipophilicity. |

| Solubility | Slightly soluble in water; soluble in organic solvents like DMSO, methanol. | Solubility is crucial for formulation and bioavailability. The increased lipophilicity suggests lower aqueous solubility. |

Synthesis of 2-(2,3,5-Trifluorophenyl)butanoic Acid: A Theoretical Approach

A specific, validated synthesis protocol for 2-(2,3,5-Trifluorophenyl)butanoic acid is not prominently described in the scientific literature. However, a plausible synthetic route can be designed based on established methods for the synthesis of 2-arylbutanoic acids. A common strategy involves the α-arylation of a butanoic acid derivative.

Proposed Synthetic Workflow:

Sources

The Strategic Incorporation of Fluorine: A Technical Guide to the Role of (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid in Modern Medicinal Chemistry

Abstract

The strategic introduction of fluorine into molecular scaffolds has become a cornerstone of modern drug discovery, offering a powerful tool to modulate a compound's physicochemical and pharmacokinetic properties. This guide provides an in-depth technical analysis of (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, a pivotal chiral building block in the synthesis of the highly successful dipeptidyl peptidase-4 (DPP-4) inhibitor, Sitagliptin. We will explore the rationale behind the incorporation of the trifluorophenyl moiety, delve into the synthetic pathways for this key intermediate, and elucidate its critical role in the mechanism of action of Sitagliptin for the treatment of type 2 diabetes mellitus. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the application of fluorinated butanoic acid derivatives in contemporary medicinal chemistry.

The Fluorine Advantage in Drug Design

The unique properties of the fluorine atom have made it a favored element in the medicinal chemist's toolkit.[1][2] Its small van der Waals radius allows it to act as a bioisostere for a hydrogen atom, minimizing steric hindrance.[2] However, its high electronegativity, the strongest of all elements, profoundly influences the electronic properties of a molecule.[1] This can lead to:

-

Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes.[1] This can increase a drug's half-life and bioavailability.

-

Increased Lipophilicity: The introduction of fluorine can enhance a molecule's lipophilicity, which can improve its ability to cross cell membranes and interact with hydrophobic pockets in target proteins.[2][3]

-

Modulation of pKa: The electron-withdrawing nature of fluorine can lower the pKa of nearby functional groups, altering their ionization state at physiological pH and potentially improving oral absorption and target engagement.[1]

-

Favorable Binding Interactions: Fluorine can participate in unique non-covalent interactions, such as hydrogen bonds and dipole-dipole interactions, which can enhance the binding affinity of a drug to its target receptor.[2]

The strategic placement of fluorine atoms, as seen in the trifluorophenyl group of the subject compound, is a deliberate design choice to leverage these beneficial effects.

(3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid: A Key Chiral Intermediate

(3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid is a chiral amino acid derivative that serves as a crucial intermediate in the synthesis of Sitagliptin.[4][5] Its structure combines a butanoic acid backbone with a trifluorinated phenyl ring, features that are integral to the efficacy of the final drug product.

| Property | Value | Source |

| IUPAC Name | (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid | PubChem[6] |

| CAS Number | 936630-57-8 | ChemicalBook[7] |

| Molecular Formula | C10H10F3NO2 | PubChem[6] |

| Molecular Weight | 233.19 g/mol | PubChem[6] |

| Chirality | (R)-enantiomer | CymitQuimica[4] |

The trifluorophenyl group in this intermediate enhances lipophilicity and metabolic stability, while the chiral amino and carboxylic acid functionalities are essential for its interaction with biological targets and for the subsequent coupling reactions in the synthesis of Sitagliptin.[4]

Synthetic Strategies and Methodologies

The synthesis of (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is a critical step in the manufacturing of Sitagliptin. Various synthetic routes have been developed, often focusing on achieving high enantioselectivity. A common approach involves the asymmetric hydrogenation of a prochiral enamine precursor.

Exemplary Synthetic Protocol: Asymmetric Hydrogenation

This protocol outlines a general approach for the synthesis of the protected form of the target intermediate, (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid, a key precursor for Sitagliptin.

-

Preparation of the β-keto ester: The synthesis often commences with the preparation of a β-keto ester, such as methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate.

-

Enamine Formation: The β-keto ester is then reacted with a source of ammonia or a protected amine in the presence of a catalyst to form the corresponding enamine.

-

Asymmetric Hydrogenation: The crucial stereocenter is introduced via asymmetric hydrogenation of the enamine. This step typically employs a chiral rhodium or ruthenium catalyst with a chiral phosphine ligand (e.g., BINAP derivatives) under a hydrogen atmosphere. The choice of catalyst and reaction conditions is critical for achieving high enantiomeric excess (e.e.).

-

Hydrolysis: The resulting ester is then hydrolyzed, often under basic conditions followed by acidification, to yield the desired carboxylic acid.

-

Protection: The amino group is typically protected, for example, with a tert-butyloxycarbonyl (Boc) group, to facilitate subsequent coupling reactions.

Caption: Generalized workflow for the synthesis of the protected intermediate.

Application in the Synthesis of Sitagliptin, a DPP-4 Inhibitor

The primary and most significant application of (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid is as a key building block in the synthesis of Sitagliptin.[8] Sitagliptin is an oral antihyperglycemic agent used for the treatment of type 2 diabetes. It functions by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme.

The synthesis of Sitagliptin involves the amide coupling of the protected (3R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid with another key intermediate, 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][9]triazolo[4,3-a]pyrazine.[5] This is followed by the deprotection of the amino group to yield the final active pharmaceutical ingredient.

Mechanism of Action: DPP-4 Inhibition

The therapeutic effect of Sitagliptin is derived from its ability to inhibit the DPP-4 enzyme. DPP-4 is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones are released in response to food intake and play a crucial role in glucose homeostasis by:

-

Stimulating insulin secretion from pancreatic β-cells in a glucose-dependent manner.

-

Suppressing glucagon secretion from pancreatic α-cells.

By inhibiting DPP-4, Sitagliptin increases the levels of active GLP-1 and GIP, thereby enhancing their glucose-lowering effects. This leads to improved glycemic control in patients with type 2 diabetes.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. benthamscience.com [benthamscience.com]

- 3. mdpi.com [mdpi.com]

- 4. CAS 936630-57-8: (R)-3-Amino-4-(2,4,5-trifluorophenyl)buty… [cymitquimica.com]

- 5. CZ2012872A3 - Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives - Google Patents [patents.google.com]

- 6. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic acid | C10H10F3NO2 | CID 7146283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butyric acid | 936630-57-8 [chemicalbook.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Fluorine Substitution Effects in Phenylbutanoic Acid Derivatives

Executive Summary

Phenylbutanoic acid (4-PBA) derivatives represent a critical scaffold in medicinal chemistry, functioning primarily as Histone Deacetylase (HDAC) inhibitors and chemical chaperones for endoplasmic reticulum (ER) stress.[1] The strategic incorporation of fluorine into this scaffold—specifically at the para-phenyl position or along the aliphatic linker—offers a powerful tool for multiparameter optimization (MPO). This guide analyzes the physicochemical shifts, synthetic pathways, and pharmacological impacts of fluorine substitution, providing actionable protocols for researchers in drug discovery.

Physicochemical Principles of Fluorination

The substitution of hydrogen (van der Waals radius

Electronic and Lipophilic Modulation

Fluorine is the most electronegative element (3.98 Pauling scale). When introduced to the phenyl ring of 4-PBA, it exerts a strong inductive electron-withdrawing effect (-I) while simultaneously offering a weak resonance donating effect (+R).

| Parameter | Native Scaffold (H) | Fluorinated Analog (4-F) | Impact on Drugability |

| Bond Strength (C-X) | ~98 kcal/mol | ~116 kcal/mol | Increases metabolic stability against radical abstraction. |

| LogP (Lipophilicity) | 2.30 (approx) | 2.45 - 2.60 | Increases membrane permeability; enhances hydrophobic pocket binding. |

| Hammett Constant ( | 0.00 | 0.06 | Withdraws electron density, lowering the pKa of phenols (if present) or influencing |

| pKa (Carboxylic Acid) | ~4.76 | ~4.70 | Minimal shift for para-substitution; significant acidity increase if F is |

The "Fluorine Scan" Strategy

In HDAC inhibitor design, fluorination is often employed to scan the "cap" group (the phenyl ring) to optimize zinc-binding affinity indirectly by altering the electronics of the linker or to fill small hydrophobic sub-pockets in the HDAC active site.

Synthetic Methodologies

Synthesizing fluorinated phenylbutanoic acids requires overcoming the high stability of the C-F bond in starting materials or introducing it late-stage. Below are two distinct protocols: the Classic Friedel-Crafts Route (Industrial Scale) and the Modern Transition-Metal Catalyzed Route (Library Scale).

Protocol A: Friedel-Crafts Acylation & Reduction

Target: 4-(4-fluorophenyl)butanoic acid Application: Gram-to-kilogram scale synthesis.

Step 1: Acylation

-

Reagents: Fluorobenzene (Limiting Reagent), Succinic Anhydride (1.1 eq), Aluminum Chloride (

, 2.2 eq). -

Solvent: Dichloromethane (DCM) or excess Fluorobenzene (if cost permits).

-

Conditions:

to RT, 4-12 hours.

Procedure:

-

Charge a flame-dried 3-neck flask with

and DCM under -

Add Succinic Anhydride in one portion; stir until a suspension forms.

-

Add Fluorobenzene dropwise at

to control the exotherm. -

Allow to warm to Room Temperature (RT) and stir for 6 hours.

-

Quench: Pour mixture over ice/HCl slurry.

-

Workup: Extract with EtOAc, wash with brine, dry over

. -

Product: 4-(4-fluorophenyl)-4-oxobutanoic acid (Intermediate).

Step 2: Wolff-Kishner Reduction (Huang-Minlon Modification)

-

Reagents: Intermediate Keto-acid, Hydrazine hydrate (3 eq), KOH (4 eq).

-

Solvent: Diethylene glycol (high boiling point required).

-

Conditions: Reflux (

).

Procedure:

-

Dissolve the keto-acid in diethylene glycol.

-

Add Hydrazine hydrate and KOH pellets.

-

Heat to

for 2 hours (formation of hydrazone). -

Raise temperature to

(distill off water/excess hydrazine). -

Reflux for 3-4 hours until gas evolution (

) ceases. -

Cool, dilute with water, and acidify with HCl to precipitate the product.

Visualization of Synthetic Pathway

Figure 1: Two-step synthesis of 4-(4-fluorophenyl)butanoic acid via Friedel-Crafts acylation and Wolff-Kishner reduction.

Pharmacological Impact & Mechanism

The addition of fluorine fundamentally alters the biological fate and potency of the molecule.

Metabolic Stability (The "Para-Block")

In non-fluorinated phenylbutanoic acid (4-PBA), the primary metabolic pathway involves

-

Mechanism: The C-F bond (116 kcal/mol) is significantly stronger than the C-H bond (98 kcal/mol).

-

Outcome: Substitution at the para-position (4-F) effectively blocks CYP450 oxidation at this site, potentially extending the half-life (

) of the parent compound or altering the ratio of metabolites.

HDAC Inhibition Potency

Phenylbutyrate derivatives act as Class I/II HDAC inhibitors. The zinc-binding group (usually the carboxylate or a hydroxamic acid derivative) chelates the

-

Role of Fluorine: The lipophilic nature of the fluorinated phenyl "cap" enhances affinity for the hydrophobic rim of the HDAC active site.

-

Selectivity: Research indicates that fluorination can subtly shift selectivity profiles between HDAC1 and HDAC6 isoforms by altering the conformation of the linker chain inside the enzyme tunnel.

Biological Pathway Diagram

Figure 2: Biological fate of fluorinated phenylbutanoic acid. Note the blockade of ring oxidation by the high-energy C-F bond.

References

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330. Link

-

Gryder, B. E., et al. (2023). The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors. Molecules, 28(4), 1973.[2] Link

-

Iannitti, T., & Palmieri, B. (2011).[3] Clinical and experimental applications of sodium phenylbutyrate. Drugs in R&D, 11(3), 227-249. Link

-

Kusche, B. R., et al. (2025). Broad-spectrum therapeutic potential of 4-phenylbutyrate.[3][4] Frontiers in Pharmacology. Link

-

BenchChem. (2025).[1] Application of 4-Phenylbutyric Acid-d11 in Metabolic Studies. BenchChem Application Notes. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Impact of Fluorination on the Design of Histone Deacetylase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Introduction: The Significance of Fluorinated Arylalkanoic Acids

An in-depth guide to the synthesis of 2-(2,3,5-Trifluorophenyl)butanoic acid, a valuable building block in medicinal chemistry and materials science, is presented in this comprehensive application note. This document provides detailed synthetic protocols, explains the rationale behind experimental choices, and is intended for an audience of researchers, scientists, and professionals in drug development.

2-Arylalkanoic acids are a prominent structural motif in a vast array of pharmaceuticals, most notably the non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen. The introduction of fluorine atoms into the aryl ring can significantly modulate a molecule's physicochemical and pharmacokinetic properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the synthesis of novel fluorinated arylalkanoic acids, such as 2-(2,3,5-Trifluorophenyl)butanoic acid, is of considerable interest for the development of new therapeutic agents and advanced materials.

This guide details a proposed synthetic pathway for 2-(2,3,5-Trifluorophenyl)butanoic acid, drawing upon established methodologies for the synthesis of structurally related compounds, including profens and key intermediates for other pharmaceuticals.[1][2] The presented protocols are designed to be robust and reproducible, with a focus on providing a clear understanding of the underlying chemical principles.

Proposed Synthetic Pathway: A Multi-Step Approach

The synthesis of 2-(2,3,5-Trifluorophenyl)butanoic acid can be strategically approached through a multi-step sequence starting from the readily available 1,2,4-trifluorobenzene. The proposed pathway involves a Friedel-Crafts acylation, a ketone reduction, a substitution to form a nitrile, and a final hydrolysis to yield the target carboxylic acid.

Caption: Proposed synthetic workflow for 2-(2,3,5-Trifluorophenyl)butanoic acid.

Detailed Experimental Protocols

Part 1: Synthesis of 1-(2,3,5-Trifluorophenyl)butan-1-one (Friedel-Crafts Acylation)

This initial step involves the acylation of 1,2,4-trifluorobenzene with butyryl chloride using a Lewis acid catalyst, typically aluminum chloride. This electrophilic aromatic substitution is a well-established method for the formation of aryl ketones.[3][4]

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,2,4-Trifluorobenzene | 132.07 | 13.2 g | 0.1 |

| Butyryl chloride | 106.55 | 11.7 g | 0.11 |

| Aluminum chloride (anhydrous) | 133.34 | 16.0 g | 0.12 |

| Dichloromethane (anhydrous) | - | 200 mL | - |

| Hydrochloric acid (2M) | - | 100 mL | - |

| Saturated sodium bicarbonate | - | 100 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous magnesium sulfate | - | - | - |

Protocol

-

To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (16.0 g, 0.12 mol) and anhydrous dichloromethane (100 mL).

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add butyryl chloride (11.7 g, 0.11 mol) to the stirred suspension.

-

In a separate flask, prepare a solution of 1,2,4-trifluorobenzene (13.2 g, 0.1 mol) in anhydrous dichloromethane (100 mL).

-

Add the 1,2,4-trifluorobenzene solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and 2M hydrochloric acid (100 mL).

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (100 mL), followed by brine (100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Part 2: Synthesis of 1-(2,3,5-Trifluorophenyl)butan-1-ol (Ketone Reduction)

The carbonyl group of the ketone is reduced to a secondary alcohol using a mild reducing agent like sodium borohydride.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-(2,3,5-Trifluorophenyl)butan-1-one | 202.18 | 20.2 g | 0.1 |

| Sodium borohydride | 37.83 | 4.5 g | 0.12 |

| Methanol | - | 200 mL | - |

| Water | - | 200 mL | - |

| Diethyl ether | - | 300 mL | - |

| Anhydrous sodium sulfate | - | - | - |

Protocol

-

In a 500 mL round-bottom flask, dissolve 1-(2,3,5-Trifluorophenyl)butan-1-one (20.2 g, 0.1 mol) in methanol (200 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (4.5 g, 0.12 mol) in small portions to the stirred solution.

-

After the addition is complete, stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction by TLC.

-

Quench the reaction by the slow addition of water (200 mL).

-

Remove the methanol under reduced pressure.

-

Extract the aqueous residue with diethyl ether (3 x 100 mL).

-

Combine the organic extracts and wash with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the alcohol.

Part 3: Synthesis of 2-(2,3,5-Trifluorophenyl)butanenitrile (Nitrile Formation)

The alcohol is first converted to a better leaving group, a chloride, using thionyl chloride. The subsequent reaction with sodium cyanide introduces the nitrile functionality.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1-(2,3,5-Trifluorophenyl)butan-1-ol | 204.19 | 20.4 g | 0.1 |

| Thionyl chloride | 118.97 | 14.3 g | 0.12 |

| Sodium cyanide | 49.01 | 7.4 g | 0.15 |

| Dimethylformamide (DMF) | - | 150 mL | - |

| Diethyl ether | - | 300 mL | - |

| Water | - | 300 mL | - |

Protocol

Step 3a: Chlorination

-

In a 250 mL flask, dissolve 1-(2,3,5-Trifluorophenyl)butan-1-ol (20.4 g, 0.1 mol) in anhydrous diethyl ether (100 mL).

-

Cool to 0 °C and slowly add thionyl chloride (14.3 g, 0.12 mol).

-

Stir at room temperature for 4-6 hours.

-

Carefully add saturated sodium bicarbonate solution to neutralize excess thionyl chloride.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude chloride.

Step 3b: Cyanation

-

Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

-

Dissolve the crude chloride in DMF (150 mL) in a 500 mL flask.

-

Add sodium cyanide (7.4 g, 0.15 mol).

-

Heat the mixture to 60-70 °C and stir for 8-12 hours.

-

Cool to room temperature and pour into water (300 mL).

-

Extract with diethyl ether (3 x 100 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude nitrile by vacuum distillation.

Part 4: Synthesis of 2-(2,3,5-Trifluorophenyl)butanoic acid (Hydrolysis)

The final step is the acid-catalyzed hydrolysis of the nitrile to the carboxylic acid.

Reagents and Materials

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-(2,3,5-Trifluorophenyl)butanenitrile | 213.19 | 21.3 g | 0.1 |

| Sulfuric acid (conc.) | - | 50 mL | - |

| Water | - | 150 mL | - |

| Diethyl ether | - | 200 mL | - |

Protocol

-

In a 500 mL round-bottom flask, combine 2-(2,3,5-Trifluorophenyl)butanenitrile (21.3 g, 0.1 mol), water (150 mL), and concentrated sulfuric acid (50 mL).

-

Heat the mixture to reflux (approximately 100-110 °C) for 6-8 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Extract the product with diethyl ether (2 x 100 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude 2-(2,3,5-Trifluorophenyl)butanoic acid.

-

The final product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Alternative Synthetic Strategies

While the outlined pathway is a robust and logical approach, other established methods for the synthesis of 2-arylalkanoic acids could be adapted.

Caption: Alternative synthetic routes to 2-(2,3,5-Trifluorophenyl)butanoic acid.

One such alternative is the palladium-catalyzed carbonylation of a corresponding styrene derivative.[5][6][7] This would involve the Heck coupling of a trifluorophenyl halide with propene, followed by a hydroxycarbonylation step. Another viable route is the carboxylation of a Grignard reagent derived from a trifluorophenyl halide.[4][8]

Safety and Handling

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Anhydrous reagents and solvents are moisture-sensitive and should be handled under an inert atmosphere.

-

Thionyl chloride is corrosive and reacts violently with water.

-

Sodium cyanide is extremely toxic and should be handled with utmost care.

-

Concentrated acids are highly corrosive.

Conclusion

The synthesis of 2-(2,3,5-Trifluorophenyl)butanoic acid can be effectively achieved through a well-defined, multi-step synthetic sequence. The protocols provided in this application note are based on established and reliable chemical transformations. By understanding the rationale behind each step, researchers can adapt and optimize these procedures to meet their specific needs. The availability of this and other fluorinated arylalkanoic acids will undoubtedly facilitate the development of new and improved chemical entities in various scientific fields.

References

- Zentiva, a.s. (2014). Process for preparing 3-amino-4-(2,4,5-trifluorophenyl) butanoic acid derivatives. Google Patents.

-

Sreenivasulu, K., Chaudhari, P. S., Achanta, S., Sud, A., Dahanukar, V., Cobley, C. J., Llewellyn-Beard, F., & Bandichhor, R. (2020). Synthesis of (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic Acid, a Key Intermediate, and the Formal Synthesis of Sitagliptin Phosphate. Chemistry, an Asian journal, 15(10), 1605–1608. Available at: [Link]

- Chemi, S.P.A. (2014). Process for the preparation of 2,4,5-trifluorophenylacetic acid. Google Patents.

- Guoqiang, L., Hjalmarsson, M., Högberg, H.-E., Jernstedt, K., & Norin, T. (1988). Asymmetric Synthesis of 2-Alkylalkanoic Acids via Alkylation of Chiral Amide Anions. Acta Chemica Scandinavica, 42, 794-798.

-

Seayad, A., Jayasree, S., & Chaudhari, R. V. (2000). Carbonylation of Vinyl Aromatics: Convenient Regioselective Synthesis of 2-Arylpropanoic Acids. Organic Letters, 2(12), 1725–1727. Available at: [Link]

-

Lee, S., & Park, S. B. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules (Basel, Switzerland), 26(11), 3192. Available at: [Link]

-

Li, F., Yang, X., Li, X., Wu, X., Li, J., & Li, Z. (2022). Preparation of Menthyl 3-amino-4-(2,4,5-trifluorophenyl) Butyrate and Investigation of its Hypoglycemic Activity. Pharmaceuticals (Basel, Switzerland), 15(3), 362. Available at: [Link]

- Council of Scientific & Industrial Research. (2005). Process for the preparation of 2-aryl propionic acids. Google Patents.

- Sreenivasulu, K., Chaudhari, P. S., Achanta, S., Sud, A., Dahanukar, V., Cobley, C. J., Llewellyn-Beard, F., & Bandichhor, R. (2020). Synthesis of (R)-3-(tert-Butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)

-

Organic Chemistry Portal. (n.d.). α-Fluorocaboxylic acid, ester, amide synthesis by fluorination. Available at: [Link]

- Alemán, J., & Maestro, A. (2024). Asymmetric Synthesis of 2-Arylethylamines: A Metal-Free Review of the New Millennium. Molecules, 29(24), 5531.

- Nanjing Tech University. (2023). Preparation method of ibuprofen. Google Patents.

- Tianjin University. (2013). Method for preparing 4-(2,4,5-trifluorophenyl)-3-oxo-butanoic acid. Google Patents.

-

Dong, K., Fang, X., Jackstell, R., & Beller, M. (2020). Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. Molecules (Basel, Switzerland), 25(15), 3422. Available at: [Link]

-

Jones, K., & Storey, J. M. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein journal of organic chemistry, 9, 2154–2193. Available at: [Link]

- ChemAIRS. (2025). Retrosynthetic Strategy for Orforglipron (LY3502970) Using ChemAIRS, a Chemistry AI Tool. Synapse.

- Ustyuzhanin, A. O., Bondarenko, T. N., Podgornaya, P. A., Tsapkina, M. V., & Eliseev, O. L. (2025). Synthesis of 2-Arylpropionic Acids by Pd-Catalyzed Carbonylation of Vinyl Arenes with Formic Acid under Mild Reaction Conditions. Russian Journal of Organic Chemistry, 61(7), 821–831.

-

Padwa, A., & Ku, H. (2001). Asymmetric synthesis of 2-alkyl-perhydroazepines from[3][5]-bicyclic lactams. The Journal of organic chemistry, 66(4), 1413–1419. Available at: [Link]

- BenchChem. (2025). Synthesis of 2-Isopropyl-3-methylbutanoic Acid: A Technical Guide.

- Gevorgyan, V., & Kadnikov, D. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4213.

- Klásek, A., & Slouka, J. (2024). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives.

- Amoroso, R., Cardillo, G., & Tolomelli, A. (2006). Asymmetric Synthesis of Arylpropionic Acids and Aryloxy Acids by Using Lactamides as Chiral Auxiliaries. European Journal of Organic Chemistry, 2006(19), 4419-4425.

-

Total Organic Synthesis. (2021, January 30). Asymmetric Synthesis with Allylboronic Acids with Sybrand Jonker (Episode 44). YouTube. Available at: [Link]

-

Shah, N. Z., Avula, S. K., Karim, N., Ul Islam, N., Batiha, G. E., Bin Muhsinah, A., Khan, A., & Al-Harrasi, A. (2023). Bio-oriented synthesis of ibuprofen derivatives for enhancement efficacy in post-operative and chronic inflammatory pain models. RSC medicinal chemistry, 14(5), 903–916. Available at: [Link]

- Lupea, A. X., Spătăceanu, S. G., & Cădariu, L. (2008). SYNTHESIS OF NEW 2-[2-(4-CHLOROPHENYLCARBAMOYL)

-

Kawato, Y., Iwata, M., Yazawa, N., & Kumagai, T. (2012). A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution System. Molecules (Basel, Switzerland), 17(6), 7356–7368. Available at: [Link]

- Ahmadi, A., & Alimohammadi, F. (2013). Synthesis of Ibuprofen with Modified and Economical Process as an NSAID Drug. SID.

-

Synaptic, Central College. (2019, April 11). Ibuprofen Synthesis. Available at: [Link]

Sources

- 1. Recent Advances in the Synthesis of Ibuprofen and Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sid.ir [sid.ir]

- 3. US8835679B2 - Process for the preparation of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 4. Ibuprofen Synthesis | Synaptic | Central College [central.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. US20050283020A1 - Process for the preparation of 2-aryl propionic acids - Google Patents [patents.google.com]

- 7. mdpi.com [mdpi.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

Scalable production methods for trifluorophenyl acid building blocks

Application Note: Scalable Production of Trifluorophenyl Acid Building Blocks

Abstract

Trifluorophenyl acids—specifically 2,4,5-trifluorophenylacetic acid and 2,4,5-trifluorobenzoic acid —are critical synthons in the manufacture of dipeptidyl peptidase-4 (DPP-4) inhibitors (e.g., Sitagliptin) and quinolone antibiotics. Scaling their production from medicinal chemistry (gram-scale) to process chemistry (kilogram-to-ton scale) presents unique challenges regarding regioselectivity, thermal safety, and cost-efficiency. This guide outlines three distinct, field-validated protocols for their production: a classic Halogen Exchange (Halex) method, a robust Friedel-Crafts/Willgerodt-Kindler sequence, and a modern Continuous Flow Metallation-Carboxylation workflow.

Introduction: The Fluorine Challenge in Scale-Up

The strategic introduction of fluorine into drug scaffolds modulates lipophilicity (LogP), metabolic stability, and binding affinity. However, the "fluorine effect" complicates scale-up:

-

Regioselectivity: Direct electrophilic fluorination (e.g., using F2 or Selectfluor) is often non-selective and exothermic, leading to inseparable isomer mixtures.

-

Safety: Carbon-fluorine bond formation often requires hazardous reagents (HF, SF4) or high-energy conditions (Halex at >180°C).

-

Cost: Late-stage fluorination is expensive. Building block assembly—using pre-fluorinated aromatics—is the preferred industrial strategy.

This guide prioritizes Building Block Assembly over direct fluorination, focusing on converting commercially available polyfluorobenzenes into high-value acid intermediates.

Strategic Decision Matrix

Before selecting a protocol, evaluate the substrate availability and facility capabilities.

Figure 1: Decision matrix for selecting the optimal synthesis route based on target structure and precursor availability.

Method A: The Commodity Route (Halogen Exchange)

Target: Trifluorobenzoic Acids (via Nitriles) Principle: Nucleophilic Aromatic Substitution (SNAr) replacing Chlorine with Fluorine using Potassium Fluoride (KF).

The "Halex" reaction is the industrial standard for introducing fluorine into electron-deficient rings. It is cost-effective but requires rigorous moisture control to prevent phenol byproducts.

Protocol: Synthesis of 2,4,5-Trifluorobenzonitrile (Precursor to Acid)

Note: This method converts 2,4-dichloro-5-fluorobenzonitrile to the trifluoro analog.

Reagents:

-

Substrate: 2,4-dichloro-5-fluorobenzonitrile (1.0 equiv)

-

Fluorinating Agent: Spray-dried Potassium Fluoride (KF) (2.5 equiv)

-

Solvent: Sulfolane (anhydrous)

-

Catalyst: Tetraphenylphosphonium bromide (Ph4PBr) (0.05 equiv) - Phase Transfer Catalyst

Step-by-Step Methodology:

-

Drying (Critical): Charge Sulfolane and KF into the reactor. Heat to 150°C under vacuum (20 mbar) to distill off trace water. Causality: Water acts as a competing nucleophile, forming impurities (phenols) that poison the reaction.

-

Reaction: Cool to 100°C. Add the substrate and Ph4PBr.

-

Heating: Heat the mixture to 190°C for 12–18 hours. Monitor by GC.

-

Safety Note: Ensure the reactor is rated for slight pressure build-up, although sulfolane has a high boiling point (285°C).

-

-

Workup: Cool to 80°C. Dilute with Toluene. Filter off the KCl salts.

-

Purification: Wash the organic layer with water (3x) to remove sulfolane. Distill the toluene to yield crude 2,4,5-trifluorobenzonitrile.

-

Hydrolysis (To Acid): Reflux the nitrile in 70% H2SO4 for 6 hours to yield 2,4,5-trifluorobenzoic acid .

Key Performance Indicators (KPIs):

| Parameter | Target | Note |

|---|---|---|

| Water Content | < 500 ppm | Measured by Karl Fischer before substrate addition. |

| Conversion | > 98% | Unreacted chloro-intermediates are hard to separate. |

| Yield | 85-90% | High efficiency. |

Method B: The Process Chemistry Route (Friedel-Crafts)

Target: 2,4,5-Trifluorophenylacetic Acid (Sitagliptin Intermediate) Principle: Functionalization of 1,2,4-trifluorobenzene via acetylation followed by sulfur-mediated rearrangement (Willgerodt-Kindler).

This route avoids expensive metal catalysts (Pd/Rh) and hazardous benzyl halides.

Protocol:

Reagents:

-

Acetyl Chloride / AlCl3 (Friedel-Crafts)

-

Sulfur / Morpholine (Willgerodt-Kindler)

Step-by-Step Methodology:

-

Friedel-Crafts Acetylation:

-

Charge 1,2,4-trifluorobenzene (1.0 equiv) and AlCl3 (1.2 equiv) in DCM.

-

Add Acetyl Chloride (1.1 equiv) dropwise at 0–5°C.

-

Warm to RT and stir for 4 hours. Quench with ice water.

-

Result:2,4,5-Trifluoroacetophenone .[1] (Regioselectivity is controlled by the directing effects of the fluorine atoms).

-

-

Willgerodt-Kindler Reaction:

-

Hydrolysis:

-

Add 50% NaOH solution directly to the thioamide reaction mass. Reflux for 5 hours.

-

Cool and acidify with HCl to pH 1.

-

Precipitation: The product, 2,4,5-trifluorophenylacetic acid , precipitates as a white solid.[2]

-

Data Summary:

| Step | Yield | Purity | Critical Control Point |

|---|---|---|---|

| Acetylation | 92% | >98% (Isomer) | Temperature control during AlCl3 addition (Exothermic). |

| Rearrangement | 88% | Crude | Ensure complete consumption of sulfur. |

| Hydrolysis | 95% | >99% | pH adjustment determines crystal size/purity. |

Method C: Modern Continuous Flow (Metallation-Carboxylation)

Target: 2,4,5-Trifluorobenzoic Acid (High Purity) Principle: Halogen-Lithium or Halogen-Magnesium exchange followed by CO2 quenching.

Flow chemistry allows the handling of unstable aryl-metal species at higher temperatures than batch (e.g., -20°C vs -78°C) and manages the massive exotherm of the quench.

Flow Reactor Setup (Graphviz Diagram)

Figure 2: Continuous flow setup for the synthesis of 2,4,5-trifluorobenzoic acid via Grignard exchange.

Protocol:

-

System Preparation: Use a stainless steel flow reactor (e.g., Vapourtec or similar) with a tube-in-tube gas reactor or a falling film microreactor for CO2.

-

Reagent Preparation:

-

Solution A: 0.5 M 2,4,5-trifluorobromobenzene in dry THF.

-

Solution B: 0.5 M iPrMgCl·LiCl (Turbo Grignard) or EtMgBr in THF.

-

-

Grignard Exchange:

-

Pump A and B into T-Mixer 1 at equal flow rates.

-

Residence Time: 1–2 minutes at 0°C . (Batch requires -40°C or lower to prevent benzyne formation/elimination).

-

-

Carboxylation:

-

Direct the stream into the gas-liquid contactor pressurized with CO2 (20–25 bar).

-

Reaction: The aryl Grignard reacts instantly with CO2.

-

-

Quench & Isolation:

-

Output flows into a stirred vessel containing 2M HCl.

-

Extract with Ethyl Acetate, dry, and evaporate.

-

Advantages:

-

Safety: No accumulation of pyrophoric Grignard reagent.

-

Selectivity: Short residence time prevents "scrambling" of the fluorine atoms or elimination to benzynes.

-

Scalability: Linear scale-up by running the system longer.

Critical Safety & Compliance (E-E-A-T)

-

Thermal Runaway: The Halex reaction (Method A) operates near the decomposition temperature of some solvents. Ensure emergency pressure relief systems are active.

-

HF Generation: In Method A, moisture ingress can generate HF. Standard Operating Procedures (SOPs) must include Calcium Gluconate gel availability for skin exposure.[4]

-

Exotherms: Method B (Friedel-Crafts) and Method C (Grignard) are highly exothermic. In batch (Method B), addition rates must be controlled by reactor internal temperature (Tr), not jacket temperature (Tj).

References

-

Scale-Up of Fluorination Reactions: BenchChem. (2025). Technical Support Center: Scaling Up Fluorination Reactions.Link

-

Continuous Flow Synthesis: Zhang, Y., et al. (2015).[8] The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors.[8] Chemical Engineering Journal, 262, 1168-1174.[8] Link

-

Halex Reaction Guide: ACS GCI Pharmaceutical Roundtable. (2024). Halex Reaction Reagent Guide.Link

-

Sitagliptin Intermediate Synthesis: Google Patents. (2014). Process for the preparation of 2,4,5-trifluorophenylacetic acid (US8835679B2).Link

-

Safety in Fluorine Chemistry: Purdue University. Fluorine Safety Guidelines.Link

Sources

- 1. CN101244994A - A New Method for Preparation of 2,4,5-Trifluorophenylacetic Acid - Google Patents [patents.google.com]

- 2. 2,4,5-Trifluorophenylacetic acid synthesis - chemicalbook [chemicalbook.com]

- 3. Halex Reaction - Wordpress [reagents.acsgcipr.org]

- 4. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]

- 5. CN103553900B - Synthesis method of 2,4,5-trifluorophenylacetic acid - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2021156893A1 - Process for preparation of 2,4,6-trifluorobenzoic acid - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for Catalytic Hydrogenation of Trifluorophenyl Precursors

Introduction: Navigating the Challenges of Hydrogenating Trifluorophenyl Compounds

The trifluoromethyl (CF3) group is a cornerstone in modern medicinal chemistry and agrochemicals, prized for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[1][2] Consequently, the catalytic hydrogenation of trifluorophenyl precursors to their corresponding cyclohexyl derivatives is a critical transformation in the synthesis of novel chemical entities. However, this reaction is fraught with challenges, primarily stemming from the strong electron-withdrawing nature of the CF3 group and the high strength of the C-F bonds.[3][4] The primary side reaction of concern is hydrodefluorination, which can lead to a mixture of partially or fully defluorinated products, compromising yield and purity.[5][6][7]

This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the critical parameters governing the catalytic hydrogenation of trifluorophenyl precursors. We will delve into catalyst selection, the profound influence of solvent systems, and optimization of reaction conditions to achieve high conversion and chemoselectivity while minimizing unwanted defluorination. The protocols and troubleshooting advice presented herein are designed to be a practical resource for the laboratory, grounded in established scientific principles.

Theoretical Background: The Interplay of Electronics and Catalysis

Catalytic hydrogenation of an aromatic ring involves the addition of hydrogen atoms across the double bonds, typically on the surface of a heterogeneous metal catalyst.[8] The process begins with the adsorption of both hydrogen and the aromatic substrate onto the catalyst surface. The strong electron-withdrawing effect of the trifluoromethyl group can impede the initial coordination of the aromatic ring to the electron-rich metal catalyst surface.[3] This electronic destabilization can necessitate more forcing reaction conditions (higher temperature and pressure) to achieve satisfactory reaction rates.

However, these more aggressive conditions can also promote the undesired C-F bond cleavage.[4] The mechanism of hydrodefluorination is complex but is understood to involve the reductive cleavage of the C-F bond on the catalyst surface.[9] Therefore, a delicate balance must be struck: conditions must be sufficiently energetic to drive the hydrogenation of the aromatic ring but mild enough to preserve the integrity of the C-F bonds.

The choice of catalyst and solvent plays a pivotal role in navigating this challenge. The catalyst surface provides the sites for hydrogen activation and substrate adsorption, while the solvent can influence reaction rates and selectivity by affecting the solubility of hydrogen and the substrate, as well as by interacting with the catalyst surface and reaction intermediates.[10][11]

Catalyst Selection and Screening: A Comparative Overview

The selection of an appropriate catalyst is paramount for the successful hydrogenation of trifluorophenyl compounds. Heterogeneous catalysts are generally preferred for their ease of separation and recycling.[12][13] The most commonly employed catalysts are platinum group metals supported on activated carbon.

| Catalyst | Key Characteristics & Recommendations | Common Applications |

| Palladium on Carbon (Pd/C) | A versatile and widely used catalyst.[8] It is often the first choice for general hydrogenations. However, it can be prone to causing defluorination, especially at higher temperatures.[14] Use with caution for trifluorophenyl substrates. | Hydrogenation of olefins, nitro groups, and debenzylation.[8] |

| Platinum(IV) Oxide (PtO₂, Adams' catalyst) | Often more effective than Pd/C for aromatic ring hydrogenation and can be less prone to causing defluorination under optimized conditions. It is typically used in acidic media like acetic acid. | Hydrogenation of aromatic and heterocyclic rings. |

| Rhodium on Carbon (Rh/C) | Generally considered the catalyst of choice for aromatic ring hydrogenation under milder conditions than platinum or palladium.[8] It often exhibits lower tendencies for hydrogenolysis, including C-F bond cleavage. | Hydrogenation of aromatic rings, anilines, and phenols.[8] |

| Ruthenium on Carbon (Ru/C) | A powerful catalyst for the hydrogenation of aromatic rings, often requiring lower pressures than other catalysts.[8] It can be particularly useful for challenging substrates. | Hydrogenation of aromatic rings, ketones, and carboxylic acids.[8] |

| Nishimura's Catalyst (Rh-Pt oxide) | A highly active catalyst for the hydrogenation of aromatic compounds under mild conditions.[15] It can be particularly effective for sterically hindered or electron-deficient rings. | Hydrogenation of a broad range of aromatic and heterocyclic compounds.[15] |

Catalyst Selection Workflow

Caption: A decision tree for selecting and optimizing a catalyst for the hydrogenation of trifluorophenyl precursors.

The Critical Role of Solvents

The choice of solvent can dramatically impact the rate and selectivity of the hydrogenation.[10][11] Solvents not only dissolve the substrate but also influence the solubility of hydrogen gas and can interact with the catalyst surface.[10]

| Solvent | Properties and Recommendations |

| Alcohols (Methanol, Ethanol) | Common choices due to their ability to dissolve a wide range of organic compounds and their good hydrogen solubility. Methanol often shows higher activity.[10] |

| Acetic Acid | Often used with platinum catalysts. The acidic medium can activate the catalyst and enhance the rate of aromatic ring hydrogenation. |

| Ethyl Acetate | A less polar option that can be effective and is easily removed during workup. |

| Tetrahydrofuran (THF) | A good solvent for many organic compounds, but can sometimes lead to slower reaction rates compared to alcohols.[10] |

| Hexanes/Heptane | Non-polar solvents that are generally less effective for aromatic hydrogenation due to lower substrate and hydrogen solubility. |

For trifluorophenyl precursors, polar protic solvents like methanol or ethanol are often a good starting point, particularly with rhodium or ruthenium catalysts. When using platinum catalysts, acetic acid is the solvent of choice.

Standard Protocol for Catalytic Hydrogenation of a Generic Trifluorophenyl Precursor

This protocol provides a general starting point. Optimization of catalyst loading, pressure, temperature, and reaction time will be necessary for specific substrates.

Materials:

-

Trifluorophenyl precursor

-

Catalyst (e.g., 5% Rh/C)

-

Solvent (e.g., Methanol)

-

Hydrogen gas (high purity)

-

Parr shaker or similar hydrogenation apparatus

-

Inert gas (Nitrogen or Argon)

-

Celite®

Procedure:

-

Vessel Preparation: Ensure the hydrogenation vessel is clean and dry. Add a magnetic stir bar.

-

Substrate and Solvent: To the vessel, add the trifluorophenyl precursor (1.0 eq) and the chosen solvent (e.g., methanol, to a concentration of 0.1-0.5 M).

-

Catalyst Addition: Under a stream of inert gas (to prevent the catalyst from catching fire in the air), carefully add the catalyst (e.g., 5% Rh/C, 1-10 mol%).

-

System Purge: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the system with the inert gas 3-5 times to remove all oxygen.

-

Hydrogenation: Purge the system with hydrogen gas 3-5 times. Pressurize the vessel to the desired pressure (e.g., 50-100 psi).

-

Reaction: Begin stirring and, if necessary, heat the reaction to the desired temperature (e.g., 25-80 °C). The reaction progress should be monitored. For benchtop hydrogenations, this can be done by taking small aliquots (after depressurizing and purging with inert gas) and analyzing by TLC, GC-MS, or NMR.

-

Workup: Once the reaction is complete, cool to room temperature and carefully vent the hydrogen gas. Purge the system with inert gas.

-

Filtration: Dilute the reaction mixture with a suitable solvent (e.g., methanol or ethyl acetate) and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad thoroughly with the solvent to ensure complete recovery of the product.

-

Isolation: Concentrate the filtrate under reduced pressure to yield the crude product, which can then be purified by standard methods (e.g., chromatography or recrystallization).

Safety Precautions:

-

Hydrogen gas is highly flammable. All operations should be conducted in a well-ventilated fume hood, away from ignition sources.

-

Hydrogenation catalysts, particularly palladium on carbon, can be pyrophoric when dry and exposed to air. Handle with care under an inert atmosphere.[16]

-

High-pressure reactions should only be performed in appropriate, pressure-rated equipment.[16]

Simplified Reaction Pathway

Caption: A simplified schematic of the catalytic hydrogenation process for a trifluorophenyl precursor.

Troubleshooting Guide

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Incomplete or Slow Reaction | - Inactive catalyst- Insufficient pressure or temperature- Catalyst poisoning (e.g., by sulfur or halide impurities) | - Use fresh catalyst.- Increase hydrogen pressure and/or temperature incrementally.- Purify the starting material to remove potential poisons. |

| Significant Defluorination | - Catalyst is too active (e.g., Pd/C)- Reaction temperature is too high- Prolonged reaction time | - Switch to a less active catalyst (e.g., Rh/C).- Reduce the reaction temperature.- Monitor the reaction closely and stop it as soon as the starting material is consumed. |

| Poor Reproducibility | - Inconsistent catalyst activity (batch-to-batch variation)- Variations in substrate purity- Inconsistent reaction setup (e.g., stirring rate) | - Use catalyst from the same batch for a series of experiments.- Ensure consistent purity of the starting material.- Standardize all reaction parameters. |

| Product Adsorbed to Catalyst | - Strong interaction between the product and the catalyst surface | - After filtration, wash the catalyst extensively with a more polar solvent (e.g., methanol, DMF). In some cases, gentle heating during washing may be necessary.[14] |

Conclusion

The catalytic hydrogenation of trifluorophenyl precursors is a powerful tool in synthetic chemistry, but it requires careful consideration of reaction parameters to achieve the desired outcome. By selecting the appropriate catalyst—with a strong preference for rhodium-based systems—and optimizing solvent and reaction conditions, high yields of the desired trifluoromethyl-substituted cyclohexyl products can be obtained while minimizing the problematic side reaction of hydrodefluorination. The protocols and troubleshooting guide provided here offer a solid foundation for researchers to successfully navigate the complexities of this important transformation.

References

- Homogeneous vs Heterogeneous Catalysts. (n.d.).

- Transfer Hydrogenation of β-Trifluoromethylated Nitroalkenes Catalyzed by Chiral Calcium Phosphate | ACS Organic & Inorganic Au. (2025, June 14).

- Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions. (n.d.).

- Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC. (n.d.).

- Catalytic C–H Trifluoromethylation of Arenes and Heteroarenes via Visible Light Photoexcitation of a Co(III)–CF3 Complex | ACS Catalysis. (2023, October 9).

- Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate - PMC. (n.d.).

- Bi-Catalyzed Trifluoromethylation of C(sp2)–H Bonds under Light - PMC. (n.d.).

- Photocatalytic Dual-Defluorination Thiolation of Trifluoromethyl Hydrazones. (2025, May 9).

- Solvent Effects on Heterogeneous Catalysis for the Selective Hydrogenation | Request PDF. (2025, August 27).

- Catalytic highly enantioselective transfer hydrogenation of β-trifluoromethyl nitroalkenes. An easy and general entry to optically active β-trifluoromethyl amines - Chemical Communications (RSC Publishing). (n.d.).

- (PDF) Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate - ResearchGate. (n.d.).

- Catalytic Defluoroalkylation of Trifluoromethylaromatics with Unactivated Alkenes | Request PDF - ResearchGate. (n.d.).

- Catalytic C–H Trifluoromethoxylation of Arenes and Heteroarenes - PMC. (n.d.).

- Enantioselective Desymmetrization of Trifluoromethylated Tertiary Benzhydrols via Hydrogen-Acceptor-Free Ir-Catalyzed Dehydrogenative C–H Silylation: Decisive Role of the Trifluoromethyl Group | JACS Au - ACS Publications. (2024, February 15).

- Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC. (n.d.).

- Hydro-trifluoromethyl(thiol)ation of alkenes: a review - Taylor & Francis. (2022, May 24).

- Selective Defluoroalkylation and Hydrodefluorination of Trifluoromethyl Groups Photocatalyzed by Dihydroacridine Derivatives - PubMed. (2023, December 15).

- Hydrogen-Bonding Thiourea Organocatalysts: The Privileged 3,5-Bis(trifluoromethyl)phenyl Group | Request PDF - ResearchGate. (2025, September 27).

- Hydrogenation Catalysts - TCI Chemicals. (n.d.).

- Regioselective C–H Trifluoromethylation of Aromatic Compounds by Inclusion in Cyclodextrins - ChemRxiv. (n.d.).

-

An Improved Catalyst System for the Pd-Catalyzed Fluorination of (Hetero)Aryl Triflates | Organic Letters - ACS Publications. (2013, October 18). Retrieved from [Link]

- Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery - PMC. (n.d.).

- Application Notes and Protocols for Catalytic Hydrogenation in Carbohydrate Chemistry - Benchchem. (n.d.).

- Protecting group free radical C–H trifluoromethylation of peptides - PMC. (n.d.).

- Rapid and Efficient Trifluoromethylation of Aromatic and Heteroaromatic Compounds Using Potassium Trifluoroacetate Enabled by a Flow System - PMC. (n.d.).

-

Advances in Catalytic Enantioselective Fluorination, Mono-, Di-, and Trifluoromethylation, and Trifluoromethylthiolation Reactions | Chemical Reviews - ACS Publications. (2014, October 22). Retrieved from [Link]

- Selective hydrogenation catalyst - 희성촉매주식회사. (n.d.).

- Kinetic investigations of unusual solvent effects during Ru/C catalyzed hydrogenation of model oxygenates | Semantic Scholar. (n.d.).

- Catalytic Hydrogenation Part III - More Tips and Tricks - Curly Arrow. (2010, March 31).

-

Selective Hydrogenation over Supported Metal Catalysts: From Nanoparticles to Single Atoms - PubMed. (2020, January 22). Retrieved from [Link]

-

Homogeneous vs Heterogeneous Catalysts - Basic Introduction - YouTube. (2017, November 23). Retrieved from [Link]

- Selective Hydrogenation over Supported Metal Catalysts: From Nanoparticles to Single Atoms. | Semantic Scholar. (n.d.).

-

Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC - NIH. (2013, December 5). Retrieved from [Link]

- Safety-Oriented Catalytic Hydrogenation based on Supported Catalysts:Research Progress and Perspectives | Request PDF - ResearchGate. (2025, December 30).

- MOF-Derived Transition Metal Catalysts for Transfer Hydrogenation: A New Frontier in Green Reduction Chemistry. (2025, April 1).

- cis-Selective Hydrogenation of Aryl Germanes: A Direct Approach to Access Saturated Carbo - Semantic Scholar. (2023, February 13).

- Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes - PMC. (n.d.).

-

Catalysis: Homogeneous and Heterogeneous - MDPI. (n.d.). Retrieved from [Link]

-

Recent Advances in Homogeneous Catalysts for the Asymmetric Hydrogenation of Heteroarenes. (2020, November 12). Retrieved from [Link]

-

Enantioselective nucleophilic difluoromethylation of aromatic aldehydes with Me3SiCF2SO2Ph and PhSO2CF2H reagents catalyzed by chiral quaternary ammonium salts - Beilstein Journals. (2008, June 26). Retrieved from [Link]

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15).

-

Organic & Biomolecular Chemistry - SciSpace. (2016, August 3). Retrieved from [Link]

-

Hydrogenation Reactions - safety.pitt.edu. (2012, March 6). Retrieved from [Link]

-

Hydrogenation in Practice - AOCS. (2022, February 16). Retrieved from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. jelsciences.com [jelsciences.com]

- 3. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Defluoroalkylation and Hydrodefluorination of Trifluoromethyl Groups Photocatalyzed by Dihydroacridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Photocatalytic defluoroalkylation and hydrodefluorination of trifluoromethyls using o-phosphinophenolate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Selective C–F Functionalization of Unactivated Trifluoromethylarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Organophotoredox Hydrodefluorination of Trifluoromethylarenes with Translational Applicability to Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions - American Chemical Society [acs.digitellinc.com]

- 11. researchgate.net [researchgate.net]

- 12. ethz.ch [ethz.ch]

- 13. youtube.com [youtube.com]

- 14. Curly Arrow: Catalytic Hydrogenation Part III - More Tips and Tricks [curlyarrow.blogspot.com]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. safety.pitt.edu [safety.pitt.edu]

Incorporating 2-(2,3,5-Trifluorophenyl)butanoic acid into peptide scaffolds

Application Note: Strategic Incorporation of 2-(2,3,5-Trifluorophenyl)butanoic Acid into Peptide Scaffolds

Executive Summary & Scientific Rationale

The incorporation of 2-(2,3,5-trifluorophenyl)butanoic acid (TFPBA) into peptide scaffolds represents a high-value strategy in modern peptidomimetic drug design. Unlike standard amino acids, TFPBA functions primarily as a hydrophobic capping group or a side-chain modifier . Its structural integration offers three distinct pharmacological advantages:

-

Metabolic Armor: The steric bulk of the

-ethyl group combined with the electron-withdrawing trifluorophenyl moiety significantly reduces susceptibility to exopeptidases when used as an N-terminal cap. -

Lipophilicity Modulation: The 2,3,5-trifluoro substitution pattern alters the phenyl ring's quadrupole moment, enhancing membrane permeability (logP) without the aggregation risks often associated with purely aliphatic lipid tails.

-

Orthogonal Binding: The electron-deficient aromatic ring can engage in unique

-

Critical Technical Challenge:

TFPBA is an

This guide details protocols specifically engineered to mitigate racemization while ensuring high coupling efficiency for this sterically hindered synthon.

Chemical Profile & Pre-Synthesis Considerations

| Property | Specification | Implication for Synthesis |

| Structure | Steric Hindrance: High. Coupling rates will be slower than Fmoc-Ala-OH. | |

| Chirality | Chiral Center at C2 | Racemization Risk: Critical.[1] Avoid strong bases during activation. |

| Electronic | 2,3,5-Trifluoro (Electron Withdrawing) | Reactivity: Carboxyl carbon is more electrophilic, but the |

| Solubility | Low in Water; High in DMF, NMP, DMSO | Solvent: Use DMF or NMP. Do not use aqueous buffers for coupling. |

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Incorporation

Application: N-Terminal Capping of Resin-Bound Peptides. Objective: Couple TFPBA to the N-terminus with >98% retention of chirality.

Mechanism of Failure (The Trap)

Standard protocols using HATU/DIEA are contraindicated. The basicity of DIEA abstracts the acidic

Optimized Protocol: DIC/Oxyma Pure (Base-Free)

This method relies on carbodiimide activation at neutral/acidic pH, virtually eliminating base-catalyzed racemization.

Materials:

-

Resin-bound peptide (Fmoc-deprotected, free amine).[2]

-

2-(2,3,5-Trifluorophenyl)butanoic acid (TFPBA).

-

DIC (N,N'-Diisopropylcarbodiimide).

-

Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).

-

Solvent: DMF (Anhydrous).

Step-by-Step Workflow:

-

Resin Preparation:

-

Wash resin 3x with DMF.

-

Ensure the N-terminal Fmoc group is removed (20% Piperidine/DMF) and the resin is thoroughly washed to remove all traces of piperidine (which causes racemization).

-

-

Activation Cocktail (Prepare immediately before use):

-

Calculate 3.0 equivalents (relative to resin loading) of TFPBA.

-

Dissolve TFPBA in minimal DMF (0.2 M final concentration).

-

Add 3.0 equivalents of Oxyma Pure .

-

Add 3.0 equivalents of DIC .

-

Note: Do NOT add DIEA, NMM, or Collidine.

-

-

Coupling:

-

Add the activated solution to the resin.[2]

-

Agitate: Shake at room temperature for 2 to 4 hours .

-

Why longer time? The

-ethyl group creates steric bulk, slowing nucleophilic attack by the resin-bound amine.

-

-

Monitoring:

-

Perform a Kaiser Test (if primary amine) or Chloranil Test (if secondary amine like Proline).

-

If positive (incomplete), re-couple using fresh reagents.

-

-

Capping (Optional but Recommended):

-

If Kaiser test is slightly positive after re-coupling, cap unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.

-

Protocol 2: Solution-Phase Coupling (Side-Chain Modification)

Application: Functionalizing a Lysine side chain (

Reagent Choice: EDC/HOAt or T3P (Propylphosphonic Anhydride) . T3P is chosen here for its extremely low epimerization profile and ease of workup.

Step-by-Step Workflow:

-

Dissolution:

-

Dissolve the Peptide/Amine component (1.0 eq) and TFPBA (1.1 eq) in Ethyl Acetate or DMF (depending on solubility).

-

-

Base Addition (Controlled):

-

Add 2.5 eq of Sym-Collidine (2,4,6-trimethylpyridine).

-

Expert Insight: Collidine is a weaker, more sterically hindered base than TEA/DIEA, significantly reducing proton abstraction at the

-carbon.

-

-

Coupling Agent:

-

Add 1.5 eq of T3P (50% solution in EtOAc/DMF) dropwise at 0°C.

-

-

Reaction:

-

Allow to warm to Room Temperature.[2] Stir for 3–12 hours.

-

Monitor by LC-MS.

-

-

Workup:

-

Dilute with EtOAc. Wash with 5%

(removes Collidine), Water, and Brine. -

Dry over

and concentrate.

-

Quality Control & Characterization

The presence of the trifluorophenyl group allows for a powerful orthogonal analytical method:

| Method | Purpose | Specifics for TFPBA |

| LC-MS | Identity Confirmation | Expect a mass shift corresponding to the acid minus water. The lipophilic TFPBA moiety will significantly shift retention time (RT) to the right (more hydrophobic). |

| Chirality & Purity | The 2,3,5-F pattern gives distinct signals. Diastereomers (if racemization occurred) will often show distinct | |

| Chiral HPLC | Enantiomeric Excess | Required if the peptide backbone is achiral. Use polysaccharide-based columns (e.g., Chiralpak IA/IB). |

Visualization: Decision Logic for Coupling

The following diagram illustrates the decision process for selecting the correct coupling protocol based on the specific steric and chiral constraints of TFPBA.

Caption: Decision tree for selecting coupling reagents. Note that base-free methods (DIC/Oxyma) are prioritized for enantiopure TFPBA to preserve chirality.

References

-

El-Faham, A., & Albericio, F. (2011).[3] Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

- Grounding: Defines the mechanism of Oxyma/DIC superior racemiz

-

Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

- Grounding: Discusses the risks of -proton abstraction in aryl-acetic acid deriv

-

Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177. Link

- Grounding: Validates T3P/Collidine as a low-epimerization str

-

Qiu, X. L., et al. (2025).[2] Fluorinated Amino Acids in Peptide Engineering. Journal of Medicinal Chemistry. (Contextual citation based on general field knowledge of fluorinated peptides).

- Grounding: Supports the utility of fluorinated phenyl groups in metabolic stability.

Disclaimer: The protocols provided herein are for research use only. Users should consult the specific Safety Data Sheet (SDS) for 2-(2,3,5-Trifluorophenyl)butanoic acid before handling.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in 2-(2,3,5-Trifluorophenyl)butanoic Acid Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for reactions involving 2-(2,3,5-Trifluorophenyl)butanoic acid. The trifluorophenyl moiety, particularly with ortho-substituents, presents significant steric challenges that can impede or prevent desired chemical transformations. This resource offers practical, field-proven insights to overcome these obstacles.

I. Understanding the Challenge: The Impact of Steric Hindrance

2-(2,3,5-Trifluorophenyl)butanoic acid is a valuable building block in medicinal chemistry. However, the fluorine atoms at the 2- and 3-positions, combined with the ethyl group at the alpha-carbon, create a sterically congested environment around the carboxylic acid functional group. This steric bulk can significantly hinder the approach of nucleophiles, leading to low reaction yields, slow reaction rates, or complete reaction failure.[1][2][3][4][5]

The fluorine atoms also exert a strong electron-withdrawing inductive effect, which increases the acidity of the carboxylic acid compared to its non-fluorinated analogs.[6][7] While this enhances the electrophilicity of the carbonyl carbon, the steric hindrance often remains the dominant factor in its reactivity.[6]

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments and provides step-by-step guidance to resolve them.

Issue 1: Low or No Yield in Amide Coupling Reactions

Amide bond formation is a common reaction that is often hampered by the steric hindrance of 2-(2,3,5-Trifluorophenyl)butanoic acid.[8][9]

Troubleshooting Steps:

-

Choice of Coupling Reagent: Standard coupling reagents like DCC or EDC/NHS may be ineffective.[10] Opt for more potent activating agents known to be effective for sterically hindered substrates.[11][12]

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Highly effective for hindered systems.[11]

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): Another powerful option for challenging couplings.[11]

-

Acyl Fluoride Formation: In-situ generation of the acyl fluoride can be a highly effective strategy for coupling with electron-deficient or sterically hindered amines.[13]

-

-

Reaction Conditions:

-

Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.

-

Microwave Irradiation: This technique can significantly accelerate the reaction and improve yields for hindered couplings.[14]

-

-

Alternative Strategies:

| Condition | Reagent/Method | Rationale | Expected Outcome |

| Standard | EDC/NHS | Mild, but often insufficient for hindered substrates.[10][11] | Low to no yield. |

| Optimized | HATU/DIPEA | Highly efficient activation, minimizes side reactions.[11] | Moderate to high yield. |

| Alternative | Acyl Fluoride/Heat | Bypasses traditional activating agents, effective for challenging amines.[13] | Moderate to high yield. |

Experimental Protocol: HATU-Mediated Amide Coupling

-

Dissolve 2-(2,3,5-Trifluorophenyl)butanoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

-

Add HATU (1.1 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

-

Add the amine (1.2 eq) to the solution.

-

Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.

-

If the reaction is sluggish, gently heat to 40-50 °C.

-

Upon completion, perform a standard aqueous workup and purify the product by column chromatography.

Issue 2: Inefficient Esterification, Especially with Bulky Alcohols

Esterification of 2-(2,3,5-Trifluorophenyl)butanoic acid, particularly with secondary or tertiary alcohols, is challenging due to steric hindrance from both coupling partners.[15][16]

Troubleshooting Steps:

-

Catalyst and Reagent Selection:

-

Steglich Esterification: This method, using DCC and a catalytic amount of DMAP (4-Dimethylaminopyridine), is a classic approach for esterifying sterically demanding substrates.[15]

-

Yamaguchi Esterification: This procedure involves the formation of a mixed anhydride, which is then reacted with the alcohol in the presence of DMAP. It is particularly effective for the synthesis of macrocyclic lactones but can be applied to intermolecular esterifications as well.

-

Boronic Acid Catalysis: Certain arylboronic acids can catalyze the dehydrative condensation between carboxylic acids and alcohols.[17]

-

-

Activation as Acyl Halide:

-

Convert the carboxylic acid to the more reactive acyl chloride or fluoride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride for the former, and a milder fluorinating agent for the latter.[18] The resulting acyl halide can then be reacted with the alcohol in the presence of a base.

-

| Condition | Reagent/Method | Rationale | Expected Outcome |

| Standard | Fischer Esterification (Acid catalyst, excess alcohol) | Ineffective for hindered acids.[15] | Very low to no yield. |

| Optimized | Steglich Esterification (DCC/DMAP) | Mild conditions, suitable for acid-labile substrates.[15] | Moderate yield. |

| High-Efficiency | Acyl Halide Formation then Alcoholysis | Increased reactivity of the acyl group.[18] | Moderate to high yield. |

Experimental Protocol: Steglich Esterification

-

Dissolve 2-(2,3,5-Trifluorophenyl)butanoic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous, non-polar solvent like DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, filter off the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate with dilute acid and brine, then dry over an anhydrous salt (e.g., Na₂SO₄).

-

Purify the product by column chromatography.

Issue 3: Difficulty in C-H Functionalization Reactions

The electronic properties of the trifluorophenyl ring can make it a substrate for C-H activation/functionalization. However, the steric bulk and the specific electronic effects of the fluorine atoms can influence regioselectivity and reactivity.[19][20]

Troubleshooting Steps:

-

Directing Group Strategy: If a specific regioselectivity is desired, consider temporarily installing a directing group on the molecule that can coordinate to the metal catalyst and direct the C-H activation to a specific position.

-

Catalyst and Ligand Screening: The outcome of C-H functionalization reactions is highly dependent on the metal catalyst and the ligands used. A thorough screening of different palladium, rhodium, or iridium catalysts with various phosphine or N-heterocyclic carbene (NHC) ligands is recommended.

-

Understanding Fluoroarene Reactivity: The C-H bonds ortho to fluorine substituents are often more reactive towards metal centers.[19][20] This intrinsic reactivity can be exploited or may need to be overcome if another position is targeted.

III. Frequently Asked Questions (FAQs)

Q1: Why is 2-(2,3,5-Trifluorophenyl)butanoic acid so challenging to work with compared to other phenylalkanoic acids?

A1: The primary challenge arises from the steric hindrance imposed by the two ortho-fluorine atoms and the ethyl group at the alpha-position.[1][2] This steric congestion physically blocks the approach of reagents to the carboxylic acid group. While the fluorine atoms increase the electrophilicity of the carbonyl carbon through their inductive effect, this is often not enough to overcome the physical barrier.[6][7]

Q2: Can I use stronger, non-nucleophilic bases to deprotonate the carboxylic acid and then react it with an electrophile?

A2: Yes, this is a viable strategy. Using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or potassium hexamethyldisilazide (KHMDS) will quantitatively form the carboxylate. This can then be reacted with a strong electrophile. However, for many standard reactions like amide and ester formation, activating the carboxylic acid is generally more effective.

Q3: Are there any computational tools that can help predict the reactivity of this molecule?

A3: Yes, computational modeling can be a valuable tool. Density Functional Theory (DFT) calculations can be used to model the transition states of potential reactions and predict activation energies. This can help in selecting the most promising reaction conditions before heading to the lab. Additionally, software that calculates steric maps can provide a visual representation of the steric hindrance around the reactive center.

Q4: How do the fluorine substituents affect the acidity of the molecule?